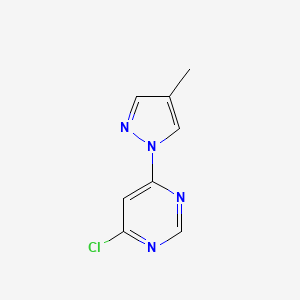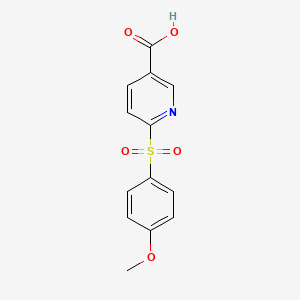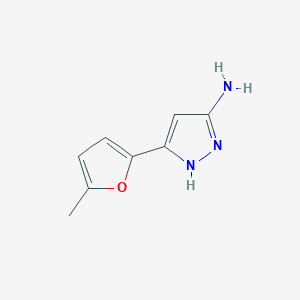
3-(5-甲基呋喃-2-基)-1H-吡唑-5-胺
描述
3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a 5-methylfuran group
科学研究应用
3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
Target of action
The targets of a compound depend on its structure and functional groups. Compounds with a pyrazole ring, like “3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine”, often interact with enzymes or receptors in the body, altering their function .
Mode of action
The mode of action would depend on the specific target. For example, the compound might inhibit an enzyme, preventing it from carrying out its normal function, or it might bind to a receptor, triggering a cellular response .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in inflammation, it might affect the biochemical pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a pyrazole ring might influence how the compound is absorbed and distributed in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, it might reduce inflammation at the molecular and cellular level .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
生化分析
Biochemical Properties
3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase . These interactions suggest that 3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine may have antioxidant properties, potentially reducing oxidative damage in cells.
Cellular Effects
The effects of 3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the expression of genes involved in antioxidant defense mechanisms . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, it has been found to inhibit the activity of certain kinases involved in inflammatory pathways . This inhibition can lead to reduced inflammation and oxidative stress, highlighting its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine over time have been studied extensively. In laboratory settings, it has been observed that the compound remains stable under controlled conditions for extended periods . Its effects on cellular function can vary over time, with long-term exposure leading to adaptive changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
Within cells and tissues, 3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been found to accumulate in the liver and kidneys, which are primary sites of its metabolism and excretion.
Subcellular Localization
The subcellular localization of 3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial oxidative stress.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 5-methylfurfural with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrazole and furan derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- 2-(5-methylfuran-2-yl)-1,3-dioxane
- (5-methylfuran-2-yl)methanol
- 2-(methoxymethyl)-5-methylfuran
Uniqueness
3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields.
属性
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-7(12-5)6-4-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJPPIRPKRTWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)
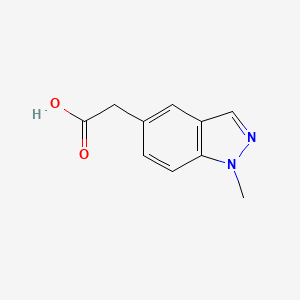
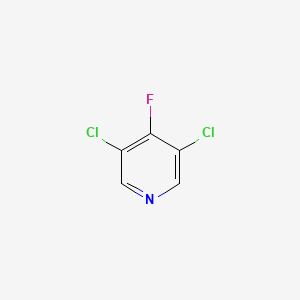
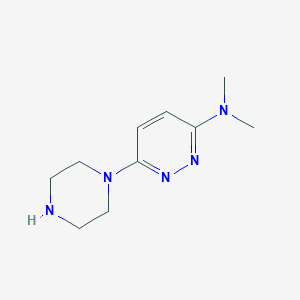
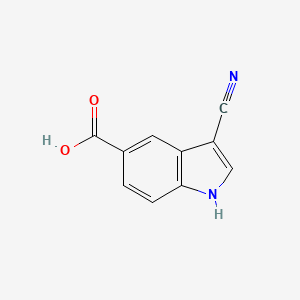
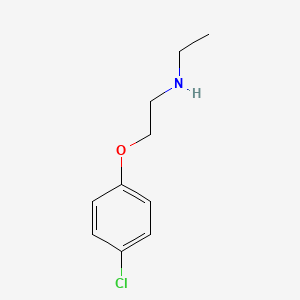
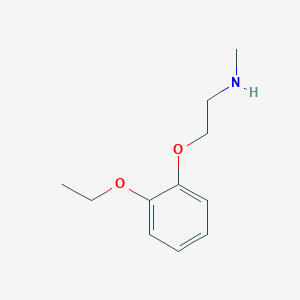
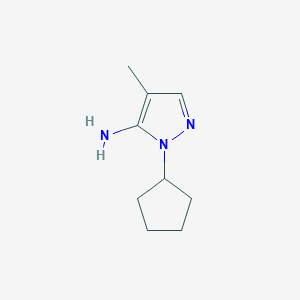
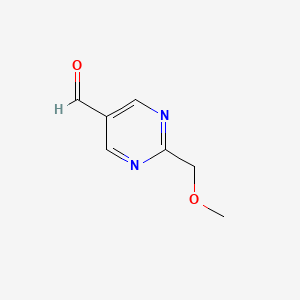
![(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile](/img/structure/B1416193.png)

